molecular formula C13H15F3N2O3 B13699970 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine

Cat. No.: B13699970
M. Wt: 304.26 g/mol
InChI Key: ZMFWJWKJSJYUSJ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Piperidine Formation: The formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-4-nitrophenyl)piperidine: Lacks the trifluoromethyl group.

    1-(4-Nitrophenyl)-4-(trifluoromethyl)piperidine: Lacks the methoxy group.

    1-(3-Methoxyphenyl)-4-(trifluoromethyl)piperidine: Lacks the nitro group.

Uniqueness

1-(3-Methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine is unique due to the presence of all three functional groups (methoxy, nitro, and trifluoromethyl) on the piperidine ring, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

1-(3-methoxy-4-nitrophenyl)-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C13H15F3N2O3/c1-21-12-8-10(2-3-11(12)18(19)20)17-6-4-9(5-7-17)13(14,15)16/h2-3,8-9H,4-7H2,1H3

InChI Key

ZMFWJWKJSJYUSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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